molecular formula C14H22N4O2 B13973061 Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B13973061
M. Wt: 278.35 g/mol
InChI Key: UZMUBCWRNOHDJI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a pyrimidin-2-ylamino substituent. The Boc group enhances solubility and stability during synthetic workflows, while the pyrimidine ring contributes to π-π stacking interactions in biological targets.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17)

InChI Key

UZMUBCWRNOHDJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate generally involves:

  • Step 1: Protection of the piperidine nitrogen with a tert-butyl carbamate group (using tert-butyl chloroformate).
  • Step 2: Introduction of the pyrimidin-2-ylamino substituent via nucleophilic aromatic substitution or amination on an appropriately functionalized piperidine intermediate.
  • Step 3: Purification and characterization of the final product.

This multi-step process requires careful control of reaction conditions such as temperature, solvent choice, and reagent equivalents to optimize yield and purity.

Detailed Synthetic Routes

Protection of Piperidine Nitrogen
  • The piperidine nitrogen is typically protected using tert-butyl chloroformate in the presence of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
  • The reaction is conducted in an organic solvent like dichloromethane (CH2Cl2) at low temperatures (0–25 °C) to minimize side reactions.
  • The base neutralizes the hydrochloric acid generated during the carbamate formation.
  • Typical equivalents: 1.1–2.0 equivalents of tert-butyl chloroformate and 1.5–5.0 equivalents of base.
Introduction of Pyrimidin-2-ylamino Group
  • The pyrimidin-2-ylamino substituent is introduced by nucleophilic aromatic substitution on a 2-chloropyrimidine derivative or via palladium-catalyzed amination.
  • A common approach involves reacting the protected piperidine intermediate with 2-chloropyrimidine or its derivatives under heating (often reflux) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalysts such as palladium complexes may be employed to facilitate cross-coupling reactions.
  • The reaction time can vary from several hours to overnight depending on substrate reactivity.
Purification
  • The crude reaction mixture is typically concentrated under reduced pressure.
  • The product is purified using column chromatography on silica gel, often eluting with mixtures of ethyl acetate and hexane.
  • Final yields reported are generally in the 60–70% range after purification.

Representative Experimental Procedure

Step Reagents & Conditions Outcome
1 Piperidine + tert-butyl chloroformate + TEA in CH2Cl2 at 0–25 °C Formation of tert-butyl piperidine carbamate intermediate
2 Intermediate + 2-chloropyrimidine, Pd catalyst, DMF, reflux for 6 h Substitution to introduce pyrimidin-2-ylamino group
3 Concentration under reduced pressure, silica gel chromatography Purified this compound

Reaction Conditions and Optimization

Parameter Typical Range/Value Impact on Reaction
Temperature 0 °C to reflux (~130 °C) Controls reaction rate and selectivity
Solvent CH2Cl2, DMF, DMSO Influences solubility and reaction kinetics
Base equivalents 1.5 to 5.0 equivalents (TEA, DIPEA) Neutralizes acid, affects yield and purity
Catalyst Pd-based catalysts (e.g., Pd(PPh3)4) Facilitates cross-coupling reactions
Reaction time 6 to 18 hours Ensures completion of substitution

Analytical Data Supporting Preparation

  • Mass Spectrometry (MS): Molecular ion peak consistent with $$M+H$$ at m/z 279 (calculated 278.35 g/mol).
  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR shows characteristic signals for tert-butyl group (singlet ~1.4 ppm), piperidine protons (multiplets ~2.5–4.0 ppm), and pyrimidine protons (aromatic region 7–9 ppm).
    • $$^{13}C$$ NMR confirms carbamate carbonyl (~155–160 ppm) and aromatic carbons of pyrimidine ring.
  • Purity: Confirmed by chromatographic techniques (HPLC or TLC).

Summary of Research Findings

  • The preparation of this compound is well-established through multi-step synthesis involving protection, nucleophilic substitution, and purification.
  • Optimization of reaction parameters such as base equivalents, temperature, and catalyst loading significantly influences yield and purity.
  • The compound serves as a valuable intermediate or candidate in medicinal chemistry, especially for kinase inhibition research, due to its structural features.
  • Recent advances include palladium-catalyzed cross-coupling methods that improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme or receptor, modulating its activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use .

Comparison with Similar Compounds

Tert-butyl 3-((4-chloro-6-methylpyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

  • Substituents: 4-Chloro-6-methylpyrimidin-2-yl group with a methylamino linker.
  • Synthesis: Likely involves nucleophilic substitution or coupling reactions, similar to methods described for tert-butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate in .

Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate

  • Substituents: 4-Amino-3-fluorophenyl group.
  • Key Differences :
    • Replacing the pyrimidine ring with a fluorophenyl group shifts the electronic profile; fluorine’s electronegativity may enhance halogen bonding but reduce aromatic conjugation.
    • Molecular weight (294.36 g/mol) and formula (C16H23FN2O2) differ significantly from pyrimidine-containing analogs .
  • Applications : Fluorinated aromatic systems are common in CNS-targeting drugs due to improved blood-brain barrier penetration.

Tert-butyl 3-[2-(tert-butoxycarbonyl)hydrazino]piperidine-1-carboxylate

  • Substituents: Boc-protected hydrazino group.
  • Key Differences: The hydrazino moiety facilitates cyclization reactions (e.g., pyrazole formation, as in ), whereas the pyrimidinylamino group is more stable under acidic conditions . Dual Boc protection may complicate deprotection steps compared to mono-Boc analogs.

Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

  • Substituents : Benzimidazolone ring with a chloro substituent.
  • Key Differences: The benzimidazolone core introduces hydrogen-bond donor/acceptor sites, enhancing interactions with enzymatic active sites. Synthesis involves nitro-group reduction and cyclization (e.g., LCMS [M+H]+326), contrasting with pyrimidine coupling methods .

Structural and Functional Analysis (Table)

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate Pyrimidin-2-ylamino C14H21N5O2 291.35 (estimated) Boc, pyrimidine, secondary amine High potential for kinase inhibition
(R)-tert-butyl 3-((4-chloro-6-methylpyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate 4-Chloro-6-methylpyrimidin-2-yl, methylamino C16H24ClN5O2 366.85 Chloro, methyl, Boc Enhanced metabolic stability
Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate 4-Amino-3-fluorophenyl C16H23FN2O2 294.36 Fluorine, aromatic amine Improved CNS penetration
Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazolone, chloro C17H21ClN3O3 350.82 Lactam, chloro Enzymatic inhibition via H-bonding

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate with high purity?

  • Methodology : The synthesis typically involves coupling pyrimidin-2-amine with a tert-butyl piperidine carboxylate derivative. Key steps include:

  • Activation : Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation between the pyrimidine amine and the piperidine carboxylate.
  • Protection/Deprotection : The tert-butyl carbamate (Boc) group is stable under basic conditions but can be removed with trifluoroacetic acid (TFA) in dichloromethane .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is recommended for isolating the product.
    • Yield Optimization : Adjust reaction temperatures (e.g., 0–20°C for sensitive intermediates) and stoichiometric ratios (e.g., 1.2 equivalents of pyrimidin-2-amine) to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Use 1^1H and 13^{13}C NMR to verify the presence of tert-butyl protons (δ ~1.4 ppm) and pyrimidine aromatic signals (δ 8.3–8.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak matching the exact mass (e.g., C14_{14}H23_{23}N5_5O2_2: 317.18 g/mol).
  • X-ray Crystallography : If single crystals are obtained, SHELX programs can refine the structure to validate bond angles and stereochemistry .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised for fine powders .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Emergency Measures : Ensure access to eyewash stations and emergency showers. In case of fire, use dry chemical extinguishers and avoid water (due to potential reactivity of tert-butyl groups) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in catalytic applications?

  • Steric Hindrance : The bulky tert-butyl group on the piperidine ring can hinder nucleophilic attacks at the carbamate carbonyl, stabilizing intermediates in catalytic cycles.
  • Electronic Effects : The electron-donating tert-butyl group increases electron density on the piperidine nitrogen, potentially enhancing its Lewis basicity in coordination chemistry.
  • Experimental Validation : Compare reaction kinetics with/without the tert-butyl group using UV-Vis spectroscopy or DFT calculations .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Case Study : If one study reports potent kinase inhibition while another shows no activity:

  • Reproducibility Checks : Confirm assay conditions (e.g., ATP concentration, pH) and compound purity (HPLC ≥95%).
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to assess binding mode variations caused by minor conformational changes in the pyrimidine ring.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 4-(pyridin-3-yl)piperidine derivatives) to identify trends in activity .

Q. How can impurities in this compound be characterized and mitigated?

  • Impurity Profiling :

  • LC-MS/MS : Identify common byproducts like de-Boc derivatives or dimerized species.
  • Source Analysis : Trace impurities to incomplete coupling reactions or residual solvents (e.g., DMF).
    • Mitigation : Optimize reaction time (e.g., 12–24 hours for complete conversion) and implement gradient HPLC purification .

Q. What computational methods predict the compound’s solubility and bioavailability for drug discovery?

  • In Silico Tools :

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate partition coefficients (predicted LogP ~2.5).
  • Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (if available) or machine learning models like SwissADME.
  • Bioavailability : Assess membrane permeability via PAMPA assays or Caco-2 cell models .

Methodological Notes

  • Data Interpretation : Cross-validate experimental results with computational models (e.g., Gaussian for DFT) to resolve ambiguities in reaction mechanisms .
  • Safety Compliance : Adhere to GHS guidelines (non-classified but treat as hazardous) and OSHA exposure limits for laboratory settings .

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